Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate
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Overview
Description
Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate is a chemical compound with the molecular formula C8H12N2O2 . It’s a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The specific molecular structure of this compound is not explicitly mentioned in the available literature.Physical And Chemical Properties Analysis
This compound has a molecular weight of 292.3 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound is complex, with a complexity value of 362 .Scientific Research Applications
Synthetic Routes and Derivatives
Formation of 5-Aminoimidazole Derivatives : Research demonstrates the dimerization of ethyl α-amino-α-cyanoacetate yielding derivatives that are precursors to various imidazole compounds, indicating a method that could potentially be applied or adapted for synthesizing related structures to Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate (Robinson & Shaw, 1972).
Novel Synthetic Routes : A study presented a novel synthetic route to 1,2‐dimethyl‐5‐phenyl‐1H‐imidazo[4,5‐b]pyridin-7‐ol, starting from a related imidazole carboxylic acid ethyl ester, highlighting complex synthetic pathways that may be relevant for creating derivatives of this compound for various applications (Lis, Traina, & Huffman, 1990).
Hydrogen-Bonded Supramolecular Structures : Research on ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates explores their ability to form complex hydrogen-bonded supramolecular structures, which might suggest similar capabilities in this compound, potentially useful in materials science or pharmaceutical formulation (Costa et al., 2007).
Applications in Drug Synthesis and Biological Studies
Anticancer Activity : A study focused on the synthesis and evaluation of a novel ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate showed promising anticancer activity, hinting at the potential biomedical applications of this compound derivatives in drug development (Kumar et al., 2020).
Antimicrobial Studies : Synthesis and biological evaluation of novel imidazole derivatives, including antimicrobial studies, indicate that compounds structurally similar to this compound could have applications in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Mechanism of Action
Mode of Action
Imidazole derivatives are known to interact with various targets, leading to changes in cellular processes . The specific interactions of this compound with its targets, and the resulting changes, are areas for future research.
Biochemical Pathways
Imidazole derivatives are key components in a variety of biochemical pathways, including those involved in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The specific pathways affected by this compound, and their downstream effects, are areas for future research.
properties
IUPAC Name |
ethyl 2,5-dimethyl-1H-imidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)9-6(3)10-7/h4H2,1-3H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOXNCMNUICELH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70312445 |
Source
|
Record name | Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70312445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
500890-03-9 |
Source
|
Record name | Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70312445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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